

# Pharmacological Profile of BMS-983970: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-983970 |           |
| Cat. No.:            | B606279    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

BMS-983970 is an orally available, potent pan-Notch inhibitor developed by Bristol Myers Squibb for the potential treatment of various cancers. Deregulation of the Notch signaling pathway is a critical driver in numerous malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors.[1][2] BMS-983970 targets the gamma-secretase enzyme complex, which is essential for the cleavage and activation of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4). By inhibiting this key step, BMS-983970 effectively blocks the downstream signaling cascade that promotes cancer cell proliferation, survival, and resistance to therapy.[1][2] This document provides a comprehensive overview of the pharmacological profile of BMS-983970, including its mechanism of action, preclinical data, and the methodologies used for its evaluation.

Note on Data Availability: As of late 2025, specific quantitative pharmacological data for **BMS-983970** remains largely within proprietary domains. The information presented herein is substantially informed by its closely related, intravenous predecessor, BMS-906024, which belongs to the same 1,4-benzodiazepinone chemical series and shares a pan-Notch inhibitory mechanism.[1][3]

## Mechanism of Action: Inhibition of the Notch Signaling Pathway







The Notch signaling pathway is a highly conserved cellular communication system crucial for normal development and tissue homeostasis. Its aberrant activation is a known oncogenic driver.

#### Signaling Cascade:

- Ligand Binding: Notch signaling is initiated by the binding of a Notch receptor (Notch1-4) to a ligand (e.g., Jagged or Delta-like) on an adjacent cell.
- Proteolytic Cleavage: This interaction triggers two sequential proteolytic cleavages of the Notch receptor. The second cleavage is mediated by the y-secretase enzyme complex.
- NICD Release and Nuclear Translocation: The γ-secretase cleavage releases the Notch Intracellular Domain (NICD).
- Transcriptional Activation: The NICD then translocates to the nucleus, where it forms a
  complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and co-activators, leading to
  the transcription of target genes that regulate cell proliferation, differentiation, and survival.[1]
   [2]

**BMS-983970** acts as a potent inhibitor of the  $\gamma$ -secretase complex, thereby preventing the release of NICD and blocking the entire downstream signaling cascade.[1][2]





Click to download full resolution via product page

Figure 1: Mechanism of Action of BMS-983970 in the Notch Signaling Pathway.

## **Quantitative Pharmacological Data**



While specific data for **BMS-983970** is not publicly available, the following tables summarize the pharmacological data for its intravenous analog, BMS-906024. This data is considered representative of the potency of **BMS-983970**.

Table 1: In Vitro Inhibitory Activity of BMS-906024

| Target | Assay Type                | IC50 (nM) |
|--------|---------------------------|-----------|
| Notch1 | Cell-based reporter assay | 1.6       |
| Notch2 | Cell-based reporter assay | 0.7       |
| Notch3 | Cell-based reporter assay | 3.4       |
| Notch4 | Cell-based reporter assay | 2.9       |

Data sourced from Gavai et al., 2015.

Table 2: In Vivo Antitumor Efficacy of BMS-906024 in a T-ALL Xenograft Model

| Treatment Group      | Dosing Schedule           | Tumor Growth Inhibition (%) |
|----------------------|---------------------------|-----------------------------|
| Vehicle Control      | qd x 10d; 2d off; qd x 5d | -                           |
| BMS-906024 (1 mg/kg) | qd x 10d; 2d off; qd x 5d | Significant                 |
| BMS-906024 (3 mg/kg) | qd x 10d; 2d off; qd x 5d | Dose-dependent increase     |
| BMS-906024 (6 mg/kg) | qd x 10d; 2d off; qd x 5d | Robust                      |

Qualitative summary based on data from Gavai et al., 2015. 'qd' denotes once daily administration.

## **Experimental Protocols**

The following are representative experimental protocols that are likely to have been used in the evaluation of **BMS-983970**, based on standard methodologies for Notch inhibitors.



#### **In Vitro Notch Reporter Assay**

Objective: To determine the in vitro potency of **BMS-983970** in inhibiting the signaling of each of the four Notch receptors.

#### Methodology:

- Cell Lines: Stably transfected cell lines, each expressing one of the four human Notch receptors and a luciferase reporter gene under the control of a CSL-responsive promoter, are used.
- Co-culture: The Notch-expressing reporter cells are co-cultured with cells stably expressing a Notch ligand (e.g., Jagged1).
- Compound Treatment: Cells are treated with a serial dilution of **BMS-983970** or vehicle control for a specified period (e.g., 24-48 hours).
- Luciferase Assay: Following treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer.
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.



Click to download full resolution via product page

Figure 2: Representative workflow for a Notch reporter assay.

## In Vivo Tumor Xenograft Model



Objective: To evaluate the in vivo antitumor efficacy of orally administered **BMS-983970** in a relevant cancer model.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
- Tumor Implantation: Human cancer cells with known Notch pathway activation (e.g., T-ALL cell lines) are implanted subcutaneously into the flanks of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into treatment and control groups.
- Drug Administration: **BMS-983970** is administered orally according to a predetermined dosing schedule (e.g., once daily). The vehicle control group receives the formulation without the active compound.
- Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
- Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.

### **Preclinical and Clinical Development**

**BMS-983970** was identified as an oral pan-Notch inhibitor with demonstrated anti-tumor activity in T-ALL and solid tumor xenograft models.[1][2] It was developed as a follow-on compound to the intravenously administered BMS-906024, which has undergone Phase 1 clinical studies.[1] The development of an oral formulation like **BMS-983970** aims to provide a more convenient dosing regimen for patients. As of the latest available information, there are no publicly disclosed clinical trial results specifically for **BMS-983970**.

#### Conclusion

**BMS-983970** is a promising oral pan-Notch inhibitor with a strong preclinical rationale for its use in the treatment of Notch-dependent cancers. Its mechanism of action, targeting the fundamental γ-secretase-mediated activation of all four Notch receptors, provides a comprehensive blockade of this oncogenic pathway. While specific quantitative data for **BMS-**



**983970** remains limited in the public domain, the data from its close analog, BMS-906024, demonstrates potent and broad-spectrum anti-tumor activity. Further clinical investigation will be necessary to fully elucidate the therapeutic potential of **BMS-983970**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of BMS-983970: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606279#pharmacological-profile-of-bms-983970]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com